N-(2-(((Benzyloxy)carbonyl)amino)propanoyl)valine

Description

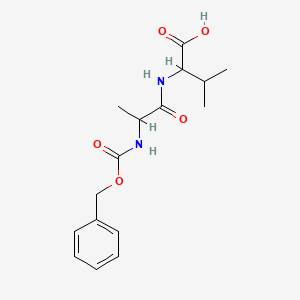

N-(2-(((Benzyloxy)carbonyl)amino)propanoyl)valine is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) group, a common protecting moiety in peptide chemistry. The compound is structurally characterized by a valine backbone substituted with a propanoyl linker and a Z-protected amine. Key physicochemical properties include a molecular formula of C₁₄H₁₉NO₄, a molecular weight of 265.3 g/mol, and a CAS registry number of 68222-59-3 . Its primary applications lie in peptide synthesis, where the Z group shields the amino functionality during solid-phase coupling reactions. The compound’s structural simplicity and stability under basic conditions make it a versatile intermediate in medicinal chemistry and biochemical research.

Properties

IUPAC Name |

3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUZLXFEMEMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of benzyloxycarbonylalanylvaline typically involves the protection of the amino group of valine with a benzyloxycarbonyl (Cbz) group. The protected valine is then coupled with alanyl chloride under specific reaction conditions to form benzyloxycarbonylalanylvaline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Benzyloxycarbonylalanylvaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amino acids

Scientific Research Applications

Benzyloxycarbonylalanylvaline has several scientific research applications:

Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex molecules.

Biology: The compound is used in studies related to protein synthesis and enzyme-substrate interactions.

Medicine: Research involving benzyloxycarbonylalanylvaline includes its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialized chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of benzyloxycarbonylalanylvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of protein synthesis and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related peptidomimetics and protease inhibitors. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity :

- The target compound is simpler compared to GC376 and Biotin-PEG(4)-Q5T, lacking complex moieties like sulfonic acid (-SO₃H) or biotin tags. This simplicity enhances its utility in foundational peptide synthesis .

- The Z group is a shared feature, but its positioning varies: in GC376, it protects a leucine residue, whereas in the target compound, it shields a valine-derived amine .

Functional Group Diversity :

- GC376 incorporates a sulfonic acid group, enhancing solubility and enabling ionic interactions with protease active sites. The target compound’s carboxylic acid (-COOH) group offers less acidity but facilitates standard peptide coupling reactions .

- Biotin-PEG(4)-Q5T’s PEG spacer and biotin tag enable applications in targeted therapies, a functionality absent in the target compound .

Biological Relevance: Compounds like GC376 and K36 (C₂₁H₃₁N₃O₈S) are designed as protease inhibitors, leveraging their sulfonic acid and pyrrolidinone groups for binding efficiency. The target compound’s lack of these groups limits its direct therapeutic use but highlights its role as a precursor .

Molecular Weight and Size :

- The target compound’s lower molecular weight (265.3 vs. 485.5–929.2 g/mol) reflects its role as a building block rather than a bioactive molecule. Larger derivatives like GC376 prioritize target engagement over synthetic simplicity .

Biological Activity

N-(2-(((Benzyloxy)carbonyl)amino)propanoyl)valine is a synthetic compound that belongs to the class of dipeptides, which have been studied for their potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of benzyloxycarbonyl (Cbz)-protected amino acids with valine. The protection of the amino group with Cbz allows for selective reactions during peptide synthesis, facilitating the formation of the dipeptide structure.

Synthetic Route

-

Formation of Cbz-Valine :

- Valine is reacted with benzyloxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form Cbz-valine.

-

Coupling Reaction :

- Cbz-valine is coupled with a propanoyl derivative under standard peptide coupling conditions using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Deprotection :

- The benzyloxycarbonyl group can be removed using hydrogenation or other deprotection methods to yield the final product.

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and cellular pathways:

- Protease Inhibition : Preliminary studies indicate that compounds similar to this compound may act as inhibitors of certain proteases, such as SARS-CoV 3CL protease. This inhibition is crucial for antiviral activity, particularly against coronaviruses .

- Antimicrobial Activity : Research has shown that derivatives of similar structures can exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Case Studies and Research Findings

- Antiviral Activity :

-

Antimicrobial Effects :

- Another study focused on the antimicrobial efficacy of related compounds, revealing moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 500 to 1000 µg/mL, indicating potential therapeutic applications in treating bacterial infections .

-

Cytotoxicity Studies :

- In vitro assays were conducted to assess cytotoxic effects on cancer cell lines. Compounds showed varying degrees of selectivity, with some exhibiting significant cytotoxicity at higher concentrations while maintaining lower toxicity towards normal cells . Therapeutic indices were calculated to evaluate selectivity for cancer cells over normal cells.

Data Tables

| Compound Name | IC50 (μM) | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (TI Ratio) |

|---|---|---|---|

| Compound 26m | 0.39 | 500 | 10 |

| Compound WZ2 | NA | 1000 | 15 |

| N-(2-Cbz-Amino-Propanoyl-Valine) | NA | NA | NA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.